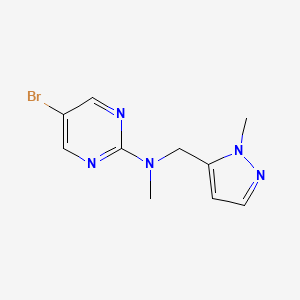

5-bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

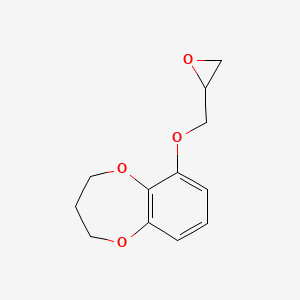

The compound “5-bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring which is a six-membered ring with two nitrogen atoms, a pyrazole ring which is a five-membered ring with two nitrogen atoms, and a bromine atom attached to the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyrazole rings, the bromine atom, and the methyl groups. The presence of these functional groups would likely influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom could potentially be replaced in a substitution reaction, and the compound could undergo various other reactions depending on the specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially influence its solubility .Applications De Recherche Scientifique

Multicomponent Reactions (MCRs)

This compound is a valuable precursor in Multicomponent Reactions (MCRs) . MCRs are one-step convergent strategies that combine more than two starting materials to afford a single product. They are high-yielding, operationally friendly, and cost-effective, aligning with green chemistry principles . The compound’s inherent functional groups facilitate the synthesis of complex molecules with diverse functional groups, enhancing chemo-, stereo-, and regioselectivity.

Biological Activity

Indole derivatives, which can be synthesized from this compound, exhibit a wide range of biological activities. These include antioxidant , antibiotic , anti-inflammatory , antimicrobial , anticancer , antihyperglycemic , protein kinase inhibitors , and anti-HIV activities . The compound serves as a chemical precursor for generating biologically active structures.

Anti-Fibrosis Activity

Some derivatives of this compound have shown promising results in anti-fibrosis activity. They have been tested on HSC-T6 cells and displayed better activity than Pirfenidone (PFD), a known anti-fibrotic drug . This suggests potential applications in treating fibrotic diseases.

Molecular Docking Studies

The compound’s derivatives have been used in molecular docking studies, particularly as potential anti-HIV-1 agents . Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Synthesis of Heterocyclic Derivatives

Due to the compound’s functional groups, it is an efficient precursor for the synthesis of various heterocyclic derivatives. These derivatives are significant in the synthesis of pharmaceutically active compounds and indole alkaloids .

Agricultural Chemistry

Indole derivatives, which can be synthesized from this compound, are found in natural compounds like tryptophan. Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is one such derivative. This highlights the compound’s role in agricultural chemistry and plant biology .

Chemical Synthesis

The compound is used in chemical synthesis due to its reactivity and ability to form bonds with other molecules. It is particularly useful in the synthesis of pyrimidine, which is a core structure in many pharmaceuticals .

Pharmaceutical Development

The compound’s derivatives are of interest in pharmaceutical development due to their diverse biological and clinical applications. They serve as scaffolds for screening different pharmacological activities, which is crucial in drug discovery and development .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

5-bromo-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN5/c1-15(7-9-3-4-14-16(9)2)10-12-5-8(11)6-13-10/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGIFETGXTFERHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)CN(C)C2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluorophenyl)-6-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2977033.png)

![N-(3-chloro-4-methoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2977036.png)

![Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine](/img/structure/B2977039.png)

![(r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride](/img/structure/B2977048.png)

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-4-phenylbutanamide](/img/structure/B2977052.png)

![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-{[2-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2977054.png)